3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester
CAS No.: 1033743-79-1
Cat. No.: VC4164833
Molecular Formula: C17H27BN2O4S
Molecular Weight: 366.28
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1033743-79-1 |
|---|---|
| Molecular Formula | C17H27BN2O4S |
| Molecular Weight | 366.28 |
| IUPAC Name | 1-methyl-4-[3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]sulfonylpiperazine |
| Standard InChI | InChI=1S/C17H27BN2O4S/c1-16(2)17(3,4)24-18(23-16)14-7-6-8-15(13-14)25(21,22)20-11-9-19(5)10-12-20/h6-8,13H,9-12H2,1-5H3 |
| Standard InChI Key | IGCKYMGZVGIVIF-UHFFFAOYSA-N |
| SMILES | B1(OC(C(O1)(C)C)(C)C)C2=CC(=CC=C2)S(=O)(=O)N3CCN(CC3)C |
Introduction
Chemical Identity and Structural Features
Molecular Composition
3-(4-Methylpiperazin-1-ylsulfonyl)phenylboronic acid pinacol ester has the molecular formula C₁₇H₂₇BN₂O₄S and a molecular weight of 366.28 g/mol . Its structure comprises:
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A phenylboronic acid pinacol ester core, which stabilizes the boronic acid group for synthetic applications.
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A sulfonyl group (-SO₂-) at the 3-position of the phenyl ring, enhancing electrophilicity and enabling hydrogen-bonding interactions.
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A 4-methylpiperazine substituent linked via the sulfonyl group, contributing to solubility and bioactivity .
The SMILES notation (CN1CCN(S(=O)(C2=CC=CC(B3OC(C)(C(C)(O3)C)C)=C2)=O)CC1) and InChI key (IGCKYMGZVGIVIF-UHFFFAOYSA-N) confirm the spatial arrangement of these functional groups .
Physicochemical Properties
Key properties include:
| Property | Value | Source |
|---|---|---|
| Melting Point | Not reported | |
| Solubility | Limited data; likely soluble in DMSO, THF | |
| Stability | Stable under refrigerated storage |
The pinacol ester group (a cyclic boronic ester with two methyl groups) enhances stability against protodeboronation, making the compound suitable for prolonged storage and reactions requiring anhydrous conditions .
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a multi-step process:
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Formation of Phenylboronic Acid Pinacol Ester:
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Sulfonation:
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Introduction of the sulfonyl group via reaction with chlorosulfonic acid or sulfur trioxide, yielding 3-sulfophenylboronic acid pinacol ester.
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Piperazine Coupling:
Critical Reaction Conditions:
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Anhydrous solvents (e.g., THF, DCM) to prevent boronic acid hydrolysis.
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Catalytic bases (e.g., triethylamine) to facilitate sulfonamide bond formation .
Purification and Characterization
Purification typically employs silica gel chromatography (hexane/ethyl acetate gradients), followed by recrystallization . Analytical confirmation uses:
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¹H/¹³C NMR: Peaks for pinacol methyl groups (δ 1.2–1.4 ppm), aromatic protons (δ 7.5–8.0 ppm), and piperazine signals (δ 2.3–3.0 ppm) .
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Mass Spectrometry: Molecular ion peak at m/z 366.28.
Applications in Pharmaceutical Research
Enzyme Inhibition
The compound’s sulfonamide and boronic acid groups enable dual mechanisms of enzyme interaction:
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Sulfonamide: Binds to enzyme active sites via hydrogen bonding, commonly targeting proteases and kinases .
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Boronic Acid: Acts as a transition-state analog in protease inhibition (e.g., proteasome inhibition akin to bortezomib) .
Recent Studies:
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Cancer Pathways: Evaluated as an inhibitor of HDAC6 (histone deacetylase 6), a target in multiple myeloma and neurodegenerative diseases.
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Antimicrobial Activity: Preliminary screens show activity against Staphylococcus aureus via undecaprenyl pyrophosphate synthase inhibition.
Suzuki-Miyaura Cross-Coupling
As a boronic ester, the compound participates in palladium-catalyzed cross-couplings to form biaryl structures, critical in constructing drug scaffolds . Advantages over boronic acids include:
Example Reaction:
where Ar = 3-(4-Methylpiperazin-1-ylsulfonyl)phenyl .
Comparative Analysis with Structural Analogs
Positional Isomers
Functional Group Variants
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